DNA-PK-IN-10
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Overview
Description
DNA-PK-IN-10 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound is primarily utilized in cancer research, particularly in the study of breast cancer and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-10 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
DNA-PK-IN-10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound .
Scientific Research Applications
DNA-PK-IN-10 has a wide range of applications in scientific research:
Mechanism of Action
DNA-PK-IN-10 exerts its effects by inhibiting the catalytic activity of DNA-dependent protein kinase. This inhibition prevents the phosphorylation of key proteins involved in the non-homologous end joining pathway, thereby blocking the repair of DNA double-strand breaks. The compound specifically targets the DNA-PK catalytic subunit and disrupts its interaction with the Ku heterodimer, which is essential for DNA binding and kinase activation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
AZD7648: Another highly selective DNA-PK inhibitor used in clinical trials for cancer treatment.
M3814: A DNA-PK inhibitor that has shown promising results in preclinical studies.
NU7441: Known for its high specificity and effectiveness in inhibiting DNA-PK.
Uniqueness
DNA-PK-IN-10 stands out due to its high potency and selectivity for DNA-PK. It has been shown to effectively inhibit the viability of cancer cells at nanomolar concentrations, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C25H28N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
7,24-dimethyl-17-oxa-2,7,9,14,21,30-hexazahexacyclo[16.6.2.23,6.210,13.05,9.022,26]triaconta-1(25),3(30),4,6(29),18(26),19,21,23-octaen-8-one |
InChI |
InChI=1S/C25H28N6O2/c1-15-11-20-18-12-19(15)29-24-13-21-22(14-28-24)30(2)25(32)31(21)17-5-3-16(4-6-17)26-9-10-33-23(18)7-8-27-20/h7-8,11-14,16-17,26H,3-6,9-10H2,1-2H3,(H,28,29) |
InChI Key |
QSVVRMCHESMBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC3=C2C=C1NC4=NC=C5C(=C4)N(C6CCC(CC6)NCCO3)C(=O)N5C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.